Tiprotimod
Overview
Description
Tiprotimod is a synthetic thiazole derivative known for its immunomodulatory properties. It is a small molecule drug with the molecular formula C10H13NO4S2. This compound has been studied for its potential to modulate immune responses, making it a candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiprotimod is synthesized through a series of chemical reactions involving thiazole derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as crystallization and chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tiprotimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Substitution reactions can introduce different functional groups to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with modified functional groups, which can have different biological activities .
Scientific Research Applications
Tiprotimod has been extensively studied for its immunomodulatory effects. It has shown potential in:
Chemistry: Used as a model compound to study thiazole chemistry and reaction mechanisms.
Biology: Investigated for its ability to modulate immune responses in vitro and in vivo.
Medicine: Explored as a potential therapeutic agent for treating immune-related disorders and infections.
Mechanism of Action
Tiprotimod exerts its effects by modulating the production of reactive oxygen species and enhancing the activity of polymorphonuclear leukocytes. It acts synergistically with tumor necrosis factor-alpha and lipopolysaccharides to enhance immune responses. The molecular targets include various immune cells and signaling pathways involved in the immune response .
Comparison with Similar Compounds
Similar Compounds
Cefodizime: An aminothiazolylcephalosporin with immunomodulatory activity.
Cefotaxime: A cephalosporin antibiotic with some immunomodulatory properties.
HBW 538: A derivative of cefodizime with enhanced immunomodulatory effects.
Uniqueness of Tiprotimod
This compound is unique due to its specific structure, which allows it to modulate immune responses more effectively than other similar compounds. Its ability to enhance the production of reactive oxygen species and act synergistically with other immune modulators sets it apart from other thiazole derivatives .
Properties
IUPAC Name |
4-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-6-7(5-9(14)15)17-10(11-6)16-4-2-3-8(12)13/h2-5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUAMSVHLMPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCCCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147190 | |
Record name | Tiprotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105523-37-3 | |
Record name | Tiprotimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105523373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiprotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPROTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7ZH245CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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